4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,6-dichloro-5-fluoropyrimidine with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4,6-Dichloro-5-fluoropyrimidine
- 2,4,6-Trifluoropyrimidine
Comparison: 4-Chloro-5-fluoro-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher reactivity in substitution reactions and greater potency in biological assays .
Properties
Molecular Formula |
C5HClF4N2 |
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Molecular Weight |
200.52 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-4-2(7)3(5(8,9)10)11-1-12-4/h1H |
InChI Key |
AJJREMNDEDFRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)C(F)(F)F |
Origin of Product |
United States |
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